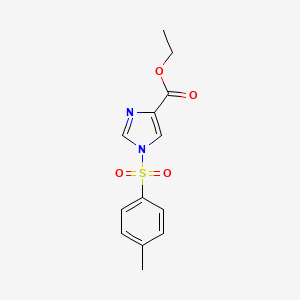

Ethyl 1-tosyl-1H-imidazole-4-carboxylate

説明

Chemical Identity and Classification

This compound, designated by the Chemical Abstracts Service number 1133116-23-0, belongs to the class of substituted imidazole derivatives characterized by the presence of both a tosyl group and an ethyl carboxylate moiety. The compound's molecular formula is C₁₃H₁₄N₂O₄S, with a molecular weight of 294.33 grams per mole, reflecting its complex multi-functional structure. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate, which precisely describes the substitution pattern on the imidazole ring.

The structural classification places this compound within several important chemical categories. Primarily, it is an imidazole derivative, featuring the characteristic five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. Additionally, it functions as a sulfonamide derivative due to the presence of the tosyl group, which consists of a 4-methylbenzenesulfonyl moiety attached to the nitrogen atom at position 1 of the imidazole ring. The ethyl carboxylate group at position 4 of the imidazole ring further classifies it as an ester derivative, creating a tri-functional compound with distinct chemical reactivity profiles.

The compound exhibits several computed physicochemical properties that define its chemical behavior and potential applications. The extended logarithmic partition coefficient (XLogP3-AA) value of 2.2 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The topological polar surface area of 86.6 Ångströms squared reflects the compound's capacity for hydrogen bonding interactions, while the absence of hydrogen bond donors and the presence of five hydrogen bond acceptors influence its solubility and intermolecular interaction profiles.

The structural complexity of this compound is reflected in its computed complexity value of 438, indicating a sophisticated molecular architecture with multiple functional groups that can participate in diverse chemical reactions. The compound contains 20 heavy atoms distributed across the imidazole ring system, the tosyl substituent, and the ethyl carboxylate group, creating multiple sites for potential chemical modification and functionalization.

Historical Context in Imidazole Chemistry

The development of this compound must be understood within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the condensation of glyoxal and formaldehyde in ammonia, initially naming the compound glyoxaline. This foundational discovery established the synthetic framework for accessing the imidazole ring system and laid the groundwork for subsequent developments in imidazole derivative chemistry.

The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch, replacing the original designation of glyoxaline and establishing the nomenclature system that remains in use today. The historical progression from simple imidazole synthesis to complex derivatives like this compound reflects the evolution of synthetic organic chemistry and the increasing sophistication of heterocyclic compound design. The introduction of protecting groups such as tosyl and functional groups such as carboxylates represents advanced synthetic strategies that enable selective chemical transformations and controlled reactivity.

The specific combination of tosyl and carboxylate functionalities in this compound reflects modern approaches to imidazole chemistry that prioritize orthogonal reactivity and synthetic versatility. The tosyl group serves as a protecting group for the imidazole nitrogen, preventing unwanted side reactions while enabling selective functionalization at other positions. This strategic use of protecting groups represents a significant advancement from the early days of imidazole chemistry, where selective functionalization was limited by the inherent reactivity of the imidazole ring system.

Industrial production of imidazole and its derivatives began in the 1950s, marking the transition from laboratory curiosities to commercially significant compounds. The development of scalable synthetic methods and the recognition of imidazole derivatives' biological and pharmaceutical importance drove the expansion of this chemical class. This compound represents the culmination of this synthetic evolution, incorporating multiple functional groups in a single molecule that can serve as a versatile intermediate in complex synthetic sequences.

Significance in Heterocyclic Organic Chemistry

This compound occupies a significant position within heterocyclic organic chemistry due to its unique combination of structural features and functional group diversity. The compound exemplifies the principles of heterocyclic design, where the incorporation of heteroatoms (nitrogen in this case) into a cyclic framework creates distinctive electronic and chemical properties that differ substantially from carbocyclic analogs. The imidazole ring system provides aromatic character through its six π-electron system, while simultaneously offering sites for nucleophilic and electrophilic attack through the nitrogen atoms.

The synthetic accessibility of this compound through established methodologies demonstrates the maturity of imidazole chemistry and its integration into modern synthetic strategies. Recent advances in imidazole synthesis, including microwave-assisted cyclization reactions and one-pot multicomponent approaches, have enhanced the efficiency of preparing complex imidazole derivatives. These synthetic developments enable the rapid construction of libraries of imidazole-containing compounds for biological screening and pharmaceutical development.

The compound's tri-functional nature (imidazole, tosyl, and carboxylate groups) makes it particularly valuable as a synthetic intermediate in the preparation of more complex heterocyclic systems. The orthogonal reactivity of these functional groups allows for sequential chemical transformations without interference, enabling the construction of sophisticated molecular architectures. This synthetic versatility is exemplified by the compound's potential utility in cross-coupling reactions, nucleophilic substitutions, and cycloaddition reactions, each targeting different functional groups within the molecule.

| Functional Group | Chemical Property | Synthetic Application |

|---|---|---|

| Imidazole Ring | Aromatic, Amphoteric | Metal coordination, Hydrogen bonding |

| Tosyl Group | Electron-withdrawing, Leaving group | Protection, Activation for substitution |

| Ethyl Carboxylate | Electrophilic carbonyl | Hydrolysis, Transesterification, Reduction |

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in advancing our understanding of structure-activity relationships in heterocyclic compounds. The compound serves as a model system for investigating the electronic effects of substituents on imidazole reactivity and for developing new synthetic methodologies that exploit the unique properties of multiply-substituted imidazoles. Furthermore, the compound's availability from multiple commercial sources indicates its recognized importance in the chemical research community and its potential for facilitating discoveries in related areas of heterocyclic chemistry.

特性

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-3-19-13(16)12-8-15(9-14-12)20(17,18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZDAOZAKPSNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674983 | |

| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-23-0 | |

| Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-1H-imidazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-amino ketones or α-amino nitriles, under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Esterification: The carboxylate group is introduced by esterification of the imidazole derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

Ethyl 1-tosyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)

Reduction: Reducing agents (lithium aluminum hydride)

Oxidation: Oxidizing agents (hydrogen peroxide)

Major Products

Substitution: Tosyl-substituted derivatives

Reduction: Alcohol derivatives

Oxidation: Imidazole N-oxides

科学的研究の応用

Medicinal Chemistry

Ethyl 1-tosyl-1H-imidazole-4-carboxylate serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as anticancer agents and enzyme inhibitors.

Case Study: Anticancer Activity

A study demonstrated that imidazole-based compounds exhibit significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231. The compound was tested alongside various derivatives, revealing promising results in inhibiting tumor growth while sparing normal cells . The mechanism involved the inhibition of carbonic anhydrases, which are crucial for tumor cell proliferation.

Catalytic Applications

The compound is utilized in catalytic processes, particularly in the synthesis of other imidazole derivatives. Its role as a catalyst has been explored in various reactions, including cycloaddition and condensation reactions.

Case Study: Synthesis of Imidazole Derivatives

Research has shown that this compound can facilitate the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, leading to the formation of complex imidazole structures. This method allows for the rapid synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters under mild conditions . The efficiency of this synthetic route highlights the compound's utility in developing new pharmaceuticals.

Green Chemistry Approaches

Recent advancements emphasize the importance of sustainable practices in chemical synthesis. This compound has been incorporated into greener methodologies that minimize waste and reduce hazardous solvents.

Case Study: Green Synthesis

A study reported a one-pot synthesis approach utilizing this compound, achieving high yields (90–98%) without the need for toxic solvents. This method not only enhances efficiency but also aligns with environmental safety standards . Such methodologies are crucial for developing sustainable chemical processes.

Data Table: Summary of Applications

作用機序

The mechanism of action of Ethyl 1-tosyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The tosyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

類似化合物との比較

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations :

- Substituent Effects : The tosyl group in this compound provides electron-withdrawing properties and steric bulk, enhancing its stability in nucleophilic substitution reactions compared to Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (electron-donating isopropyl group).

- Crystallographic Analysis : The tert-butyl and formyl substituents in tert-Butyl 4-formyl-1H-imidazole-1-carboxylate facilitate ordered crystal packing, as demonstrated by X-ray diffraction studies using SHELX-76 and Mercury software. In contrast, the tosyl group in this compound may introduce torsional strain, complicating crystallization.

Reactivity and Functionalization

- This compound: The tosyl group acts as a leaving group under basic conditions, enabling Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. This reactivity is less pronounced in Carbimazole, where the methylthio group at position 3 directs electrophilic attacks.

- Ethyl 1-Isopropyl-1H-Imidazole-4-Carboxylate : The isopropyl group hinders electrophilic substitution at the 1-position but promotes regioselective functionalization at the 2- and 5-positions of the imidazole ring.

生物活性

Ethyl 1-tosyl-1H-imidazole-4-carboxylate is an imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and beyond.

Chemical Structure and Properties

This compound features a tosyl group attached to the nitrogen of the imidazole ring and a carboxylate functional group. This structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl imidazole-4-carboxylate with tosyl chloride under basic conditions. The reaction mechanism includes nucleophilic substitution, where the nitrogen of the imidazole attacks the tosyl chloride, leading to the formation of the desired compound.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, this compound has been studied for its effectiveness against various bacterial strains. A notable study demonstrated that derivatives of imidazole could inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, suggesting potential therapeutic applications in treating infections caused by this pathogen .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The tosyl group enhances binding affinity, while the imidazole ring facilitates hydrogen bonding interactions, crucial for modulating enzyme activity .

Case Studies

- Antibacterial Activity : In a study assessing various imidazole derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The disk diffusion method revealed inhibition zones comparable to standard antibiotics .

- Antiviral Potential : Another investigation focused on the antiviral efficacy of related compounds suggested that modifications in the imidazole structure could enhance activity against viral targets, indicating a pathway for developing antiviral agents based on this scaffold .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | 20 |

| Antibacterial | Escherichia coli | 10 | 18 |

| Antiviral | HIV-1 Integrase | >200 | Moderate (33–45%) |

Q & A

Q. What are the standard synthetic routes for Ethyl 1-tosyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves tosylation of the imidazole nitrogen followed by esterification. A common approach is:

Tosylation : React 1H-imidazole-4-carboxylic acid derivatives with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–5°C .

Esterification : Treat the tosylated intermediate with ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the ethyl ester .

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify via column chromatography (silica gel, gradient elution) to isolate the product in >85% yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tosyl aromatic protons (δ 7.2–7.8 ppm), imidazole C-H (δ 7.5–8.1 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and sulfonamide S=O stretches (~1360 and 1170 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₄S: theoretical m/z 323.07) .

Q. How can researchers validate the crystallographic data of this compound?

Methodological Answer :

- Use SHELXL for structure refinement, ensuring R-factor convergence (<0.05) and validating hydrogen bonding/geometry via Mercury CSD .

- Cross-check with Platon or Olex2 for symmetry errors or missed twinning .

- Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data for this compound’s reactivity?

Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) vs. experimental bond lengths/angles. Discrepancies >0.05 Å suggest solvent effects or crystal packing .

- Kinetic Studies : Perform time-resolved NMR or UV-Vis to validate mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) .

- Statistical Analysis : Use multivariate regression to correlate substituent effects (Hammett σ) with reaction yields .

Q. How can researchers address challenges in crystallizing this compound?

Methodological Answer :

Q. What are the pitfalls in interpreting biological activity data for imidazole derivatives like this compound?

Methodological Answer :

- False Positives : Confirm target specificity via knockout assays or competitive binding studies.

- Metabolic Stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to rule out rapid ester hydrolysis .

- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that may skew IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。